Cas no 524-17-4 (Dauricine)

Dauricine è un alcaloide bisbenzil-isochinolinico estratto da piante della famiglia Menispermaceae, come Menispermum dauricum. Questo composto si distingue per la sua struttura dimerica unica, che gli conferisce proprietà farmacologiche significative, tra cui attività antiaritmica, antipertensiva e antiossidante. Studi recenti evidenziano il suo potenziale come agente cardioprotettivo, grazie alla capacità di modulare i canali ionici del calcio e del potassio nelle cellule miocardiche. Inoltre, la Dauricine mostra effetti neuroprotettivi, inibendo l'apoptosi neuronale e riducendo lo stress ossidativo. La sua biodisponibilità e il meccanismo d'azione specifico lo rendono un candidato promettente per applicazioni terapeutiche in ambito cardiovascolare e neurologico.
Dauricine structure
Dauricine structure
Product Name:Dauricine
Numero CAS:524-17-4
MF:C38H44N2O6
MW:624.76577091217
MDL:MFCD26960929
CID:38002
PubChem ID:73400
Update Time:2025-06-17

Dauricine Proprietà chimiche e fisiche

Nomi e identificatori

    • DAURICINE
    • -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
    • (r-(r*,r*))-y)
    • 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
    • 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
    • dauricine (8ci)
    • Menispermum dauricum DC Extract
    • Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • 6,6'-Di-O-Methyldauricoline
    • NSC36413
    • 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
    • NCI60_003351
    • 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • Men
    • HY-N0220
    • 8QTO90G5W5
    • Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • CCG-270271
    • s9295
    • AKOS037514611
    • Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
    • BDBM50370415
    • 524-17-4
    • CHEMBL442717
    • DTXSID90966808
    • DAURICINE [MI]
    • NSC 36413
    • UNII-8QTO90G5W5
    • Q5228100
    • SCHEMBL2233953
    • 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
    • CHEBI:4331
    • FT-0624458
    • NSC-36413
    • 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
    • CS-0008258
    • C09419
    • CHEMBL1995008
    • B2703-465210
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
    • LS-15406
    • BCP30798
    • AKOS015897174
    • A870987
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • Q-100593
    • SCHEMBL677474
    • AKOS015965146
    • AC-20217
    • AC-34010
    • [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
    • 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
    • HY-N0220R
    • FD66056
    • Dauricine (Standard)
    • Dauricine
    • MDL: MFCD26960929
    • Inchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
    • Chiave InChI: AQASRZOCERRGBL-ROJLCIKYSA-N
    • Sorrisi: O(C)C1C(=CC2CCN(C)[C@H](CC3C=CC(=C(C=3)OC3C=CC(=CC=3)C[C@@H]3C4C=C(C(=CC=4CCN3C)OC)OC)O)C=2C=1)OC

Proprietà calcolate

  • Massa esatta: 624.32000
  • Massa monoisotopica: 624.32
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 10
  • Complessità: 933
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 72.9
  • Peso molecolare: 624.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1850
  • Punto di fusione: 115°
  • Punto di ebollizione: 712.3 °C at 760 mmHg
  • Punto di infiammabilità: 384.6 °C
  • Indice di rifrazione: 1.601
  • PSA: 72.86000
  • LogP: 6.63810
  • Rotazione specifica: D11 -139° in methanol

Dauricine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D115683-20mg
Dauricine
524-17-4 ,≥98%
20mg
¥885.90 2023-09-03
ChemFaces
CFN98129-20mg
Dauricine
524-17-4 >=98%
20mg
$128 2021-07-22
S e l l e c k ZHONG GUO
S9295-1mg
Dauricine
524-17-4 99.92%
1mg
¥1203.97 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0315-20mg
Dauricine
524-17-4 HPLC≥98%
20mg
¥800元 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032897-20mg
Dauricine
524-17-4 98%()
20mg
¥1063 2024-05-23
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20092-20mg
Dauricine
524-17-4 ,HPLC≥98%
20mg
¥700.00 2021-09-02
ChemScence
CS-0008258-5mg
Dauricine
524-17-4 99.91%
5mg
$80.0 2022-04-27
ChemScence
CS-0008258-10mg
Dauricine
524-17-4 99.91%
10mg
$140.0 2022-04-27
ChemScence
CS-0008258-20mg
Dauricine
524-17-4 99.91%
20mg
$230.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QQ668-5mg
Dauricine
524-17-4 ,≥98%
5mg
616.0CNY 2021-08-03

Dauricine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:524-17-4)Dauricine
Numero d'ordine:A870987
Stato delle scorte:in Stock
Quantità:100mg/250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 09:26
Prezzo ($):230.0/390.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine
A870987
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):230.0/390.0
Email